Bavachin
Overview
Description
Bavachin is a natural flavonoid compound first isolated from the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. It is known for its diverse biological activities, including estrogen-like effects, anti-inflammatory properties, and potential therapeutic applications in various diseases such as osteoporosis and diabetes .
Mechanism of Action
Target of Action
Bavachin, a flavonoid isolated from the seeds of Psoralea corylifolia, is known to interact with several targets. It activates the estrogen receptors ERα and ERβ . It also enhances the activation of the NLRP3 inflammasome , and interacts with the mTOR pathway . Furthermore, it has been found to bind to active amino acid residues in the pocket of MCR protein .
Mode of Action
This compound’s interaction with its targets leads to various changes in cellular processes. It enhances the activation of the NLRP3 inflammasome induced by ATP or nigericin . It also increases the transcriptional activity of PPARγ and insulin sensitivity during preadipocyte differentiation . Furthermore, it activates autophagy via the mTOR-dependent pathway in human aortic smooth muscle cells .
Biochemical Pathways
This compound affects several biochemical pathways. It specifically increases the production of nigericin-induced mitochondrial reactive oxygen species, which are crucial upstream events in the activation of the NLRP3 inflammasome . It also represses the expression of lipid synthesis genes in the liver of obese mice, while promoting the expression of thermogenesis, browning, and mitochondrial respiration-related genes in subcutaneous white adipose tissue and brown adipose tissue .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in male Sprague-Dawley rats. The results showed that the presence of pachymic acid influenced the pharmacokinetic profile of this compound, with an increased AUC, a prolonged half-life, and a decreased clearance rate .
Result of Action
This compound has several molecular and cellular effects. It significantly suppresses the increases in the expression of fatty acid synthesis-related genes and the number and size of lipid droplets . It also boosts the secretion of IL-1β and caspase-1 caused by ATP or nigericin . Furthermore, it attenuates hepatic steatosis and obesity by repressing de novo lipogenesis, inducing fat thermogenesis, and browning subcutaneous white adipose tissue .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of pachymic acid, another compound commonly used in the therapy of lung cancer, can influence the pharmacokinetic profile of this compound . Therefore, the dose of this compound should be adjusted when combining with pachymic acid .
Biochemical Analysis
Biochemical Properties
Bavachin interacts with various enzymes, proteins, and other biomolecules. It has been found to be metabolized by human liver microsomes (HLM), involving Cytochrome P450 (CYP) isozymes such as CYP1A1 and CYP2C9, and UDP-glucuronosyltransferases (UGTs) like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been associated with mitochondrial dysfunction, causing mitochondrial structure damage, mtDNA depletion, and inhibited expressions of genes engaged in oxidative phosphorylation (OXPHOS) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified as a potent mitotoxic compound, with potential binding patterns and strong binding affinity with the mitochondrial respiratory complex .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A1 and CYP2C9, and UGTs like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bavachin can be extracted from the seeds of Psoralea corylifolia using methanolic extraction methods. The seeds are ground into a fine powder and subjected to extraction with methanol. The extract is then purified using chromatographic techniques such as high-performance thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Psoralea corylifolia seeds. The seeds are processed to obtain a crude extract, which is then purified using advanced chromatographic methods to isolate this compound along with other bioactive compounds .
Chemical Reactions Analysis
Types of Reactions: Bavachin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Bavachin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying flavonoid chemistry and reactions.
Biology: this compound exhibits estrogen-like activity and is studied for its effects on hormone receptors.
Medicine: It has potential therapeutic applications in treating osteoporosis, diabetes, and non-alcoholic fatty liver disease. .
Comparison with Similar Compounds
Bavachin is often compared with other flavonoids such as bakuchiol and isobavachalcone:
Isobavachalcone: This compound shares structural similarities with this compound and is known for its anti-cancer and anti-inflammatory properties.
Uniqueness: this compound’s unique combination of estrogen-like activity, insulin sensitization, and anti-inflammatory effects distinguishes it from other similar compounds. Its potential therapeutic applications in a wide range of diseases make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUREGNZECGNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415783 | |
Record name | Bavachin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19879-32-4 | |
Record name | Bavachin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities associated with Bavachin?
A1: this compound exhibits a range of biological activities, including:
- Anti-inflammatory: this compound reduces inflammation by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α, primarily by downregulating nuclear factor-κB phosphorylation. []
- Anticancer: this compound demonstrates anticancer activity against various cancer cells, including osteosarcoma, oral cancer, and liver cancer cells, inducing apoptosis and inhibiting cell proliferation. [, , , ]
- Antibacterial: this compound displays antibacterial activity, particularly against Staphylococcus aureus, by suppressing the expression of alpha-hemolysin, a crucial virulence factor. []
- Antioxidant: this compound protects against oxidative stress by increasing superoxide dismutase (SOD) activity and scavenging free radicals. [, ]
- Antidiabetic: this compound improves insulin sensitivity and glucose uptake in adipocytes and myoblasts, potentially through activation of the Akt and AMPK pathways. []
- Anti-osteoporotic: this compound exhibits potential in treating osteoporosis by stimulating osteoblastic proliferation and inhibiting osteoclastogenesis. [, ]
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound reduces inflammation by suppressing inflammatory signaling pathways:
- NF-κB Inhibition: this compound downregulates the phosphorylation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thereby inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. [, ]
- MAPK Pathway Modulation: this compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, further contributing to its anti-inflammatory effects. []
Q3: What is the mechanism behind this compound's anticancer activity?
A3: this compound exerts its anticancer effects through various mechanisms:
- Induction of Apoptosis: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, a family of proteases involved in apoptosis execution. []
Q4: How does this compound combat Staphylococcus aureus infection?
A4: this compound specifically targets alpha-hemolysin (hla), a crucial virulence factor of Staphylococcus aureus:
- Suppression of hla Expression: this compound inhibits hla expression at both the transcriptional and translational levels, reducing the production of this toxin. []
- Protection Against hla-Mediated Damage: By suppressing hla, this compound protects cells from the toxin's damaging effects. []
Q5: How does this compound interact with estrogen receptors?
A5: this compound exhibits estrogen-like activity by directly interacting with estrogen receptors (ERs):
- ER Binding: this compound binds to both ERα and ERβ, although with a weaker affinity compared to the natural ligand, estradiol. []
- ER Activation: Upon binding to ERs, this compound can activate these receptors, leading to the modulation of estrogen-responsive genes. []
Q6: How does this compound improve insulin sensitivity?
A6: this compound enhances insulin sensitivity and glucose uptake through multiple mechanisms:
- Activation of Insulin Signaling: this compound promotes glucose uptake by activating the insulin signaling pathway, involving Akt, a key kinase regulating glucose metabolism. []
- AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a cellular energy sensor that promotes glucose uptake and utilization. []
- PPARγ Activation: this compound activates peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor involved in adipocyte differentiation and insulin sensitivity. []
Q7: How does this compound impact mitochondrial function?
A7: this compound influences mitochondrial function and dynamics, particularly in muscle cells:
- Mitochondrial Biogenesis: this compound enhances mitochondrial biogenesis (formation of new mitochondria) by activating the AMPK-PGC-1α pathway, a key regulator of mitochondrial biogenesis. []
- Mitochondrial Dynamics: this compound modulates mitochondrial dynamics, influencing the balance between mitochondrial fusion and fission, crucial for maintaining mitochondrial quality and function. []
- Mitophagy Enhancement: this compound promotes mitophagy (selective degradation of damaged mitochondria), contributing to improved mitochondrial quality control. []
Q8: How does this compound influence melanin production?
A8: this compound exhibits an inhibitory effect on melanin production:
- Inhibition of Melanin Synthesis: this compound suppresses melanin synthesis in melanoma cells, potentially by inhibiting tyrosinase activity and downregulating the expression of melanogenic enzymes. [, ]
Q9: What is the molecular formula and weight of this compound?
A9:
Q10: What are the key spectroscopic features of this compound?
A10:
- UV-Vis Spectroscopy: this compound exhibits characteristic absorption maxima in the UV-Vis region, helpful for identification and quantification. [, , ]
- Mass Spectrometry (MS): MS analysis provides the molecular ion peak and fragmentation patterns, aiding in structural elucidation and identification. [, ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed structural information about this compound. [, ]
Q11: What is known about the pharmacokinetics of this compound?
A11:
- Absorption: this compound can be absorbed following oral administration, as evidenced by its detection in rat plasma. [, , ]
Q12: Are there any known drug interactions associated with this compound?
A12:
- CYP2C9 Inhibition: this compound can inhibit the cytochrome P450 enzyme CYP2C9, potentially leading to interactions with drugs metabolized by this enzyme. []
- P-glycoprotein (P-gp) Inhibition: this compound might inhibit P-gp, a drug transporter, potentially affecting the absorption and disposition of P-gp substrates. []
Q13: What is the safety profile of this compound?
A13:
- Hepatotoxicity: this compound has been associated with potential hepatotoxicity, particularly at higher doses. [, ]
- Nephrotoxicity: this compound might cause renal fibrosis through mechanisms involving oxidative stress and endoplasmic reticulum stress. []
Q14: What analytical methods are commonly employed for the analysis of this compound?
A14:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of this compound in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , ]
- Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity for this compound analysis. []
- Mass Spectrometry (MS): MS techniques, often coupled with HPLC or UPLC, provide high sensitivity and selectivity for this compound detection and quantification. [, ]
- Fluorescence Detection: this compound exhibits fluorescence, enabling its sensitive detection using HPLC or UPLC coupled with fluorescence detectors. []
- Electrochemical Detection (ECD): this compound can be detected using electrochemical methods, offering enhanced sensitivity compared to traditional UV detection. []
Q15: What are the common challenges in the analysis of this compound?
A15:
- Isomer Separation: this compound exists as isomers, such as isothis compound and isobavachalcone, requiring efficient chromatographic methods for separation and accurate quantification. [, , ]
- Matrix Interference: The presence of complex matrices in plant extracts or biological samples can interfere with this compound analysis, necessitating efficient sample preparation techniques. []
- Sensitivity Requirements: The concentration of this compound in biological samples can be low, requiring highly sensitive analytical methods for accurate quantification. [, ]
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